N-Me-Nle-OH.HCl

Beschreibung

BenchChem offers high-quality N-Me-Nle-OH.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-Nle-OH.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

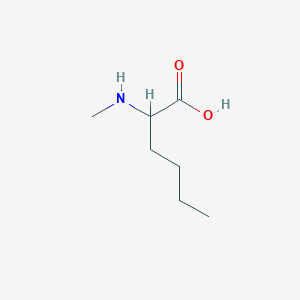

2-(methylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDYKABXINADKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Integration of N-Me-Nle-OH.HCl in Peptide Design: A Technical Whitepaper

Executive Summary

The transition of peptide candidates from in vitro hits to in vivo therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability. The strategic incorporation of non-proteinogenic, N-methylated amino acids represents a paradigm shift in overcoming these liabilities. This technical whitepaper explores the physicochemical properties of N-Me-Nle-OH.HCl (N-Methyl-L-norleucine hydrochloride) and its Fmoc-protected derivative, detailing the mechanistic causality behind its use in peptide engineering, and providing self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Causality

N-Me-Nle-OH.HCl serves as a highly specialized building block in medicinal chemistry. It combines the aliphatic, hydrophobic side chain of norleucine with the backbone-constraining properties of N-methylation.

Causality in Design: Standard methionine residues are highly susceptible to oxidation (forming methionine sulfoxide), which can rapidly inactivate therapeutic peptides during storage or in vivo circulation. Norleucine (Nle) acts as an isosteric, straight-chain aliphatic analogue of methionine, preserving the critical hydrophobic interactions required for receptor binding while completely eliminating the oxidation liability. When coupled with N-methylation, the resulting residue provides dual-layered stability.

Table 1: Physicochemical Properties of N-Me-Nle-OH.HCl and its Fmoc-Derivative

| Property | N-Me-Nle-OH.HCl (Unprotected Salt) | Fmoc-N-Me-Nle-OH (SPPS Precursor) | Causality in Peptide Design |

| CAS Number | 17343-27-0 | 112883-42-8 | Unique identifiers for procurement and regulatory tracking[1]. |

| Molecular Formula | C₇H₁₆ClNO₂ | C₂₂H₂₅NO₄ | Defines the stoichiometric mass for synthesis calculations. |

| Molecular Weight | 181.66 g/mol | 367.44 g/mol | Critical for equivalent mass calculations during solid-phase coupling[1]. |

| Appearance | White solid | White to off-white powder | Visual quality control checkpoint prior to solvent dissolution[2]. |

| Melting Point | N/A | 112 - 125 °C | Assesses thermal stability during harsh activation conditions[2]. |

| Solubility | Soluble in water | Soluble in DMF, DMSO, DCM | Fmoc derivative's organic solubility dictates solvent choice (DMF) in SPPS[1]. |

| Side Chain | Linear Aliphatic (4 carbons) | Linear Aliphatic (4 carbons) | Mimics Methionine without oxidation risk; drives hydrophobic core packing. |

Pharmacokinetic and Pharmacodynamic Engineering

The introduction of a methyl group onto the α -nitrogen atom is a minimal structural modification that profoundly alters the biological behavior of the peptide[3].

-

Proteolytic Stability: The N-methyl group introduces severe steric hindrance directly at the amide bond. This steric bulk physically shields the scissile bond from the active sites of both endopeptidases and exopeptidases, drastically increasing the in vivo half-life of the therapeutic candidate[4].

-

Membrane Permeability: Native peptide bonds act as strong hydrogen-bond donors, incurring a massive desolvation penalty when transitioning from an aqueous environment into a lipid bilayer. N-methylation replaces this proton with a lipophilic methyl group, lowering the desolvation penalty and enhancing passive diffusion across biological membranes, including the blood-brain barrier[4].

-

Conformational Constraint: The N-methyl group restricts the Ramachandran dihedral angles ( ϕ , ψ ) due to steric clashes with adjacent side chains. This restriction frequently lowers the energy barrier for cis-amide bond formation, promoting β -turn structures that can lock a peptide into its bioactive conformation, thereby increasing target affinity[5].

Logical flow of N-Me-Nle-OH.HCl effects on peptide pharmacokinetics.

Experimental Workflow: Self-Validating SPPS Protocol

The incorporation of N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the steric hindrance of the secondary amine. The following protocol utilizes Fmoc-N-Me-Nle-OH (derived from the N-Me-Nle-OH.HCl base) and is designed as a self-validating system to ensure high-fidelity synthesis.

Phase 1: Preparation and Deprotection

-

Step 1.1: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes to maximize pore accessibility.

-

Step 1.2: Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

-

Self-Validation 1 (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. Causality: The concentration of the piperidine-dibenzofulvene adduct directly quantifies the available reactive sites on the resin, ensuring complete deprotection before proceeding.

Phase 2: Coupling of Fmoc-N-Me-Nle-OH

-

Step 2.1: Pre-activate Fmoc-N-Me-Nle-OH (4 equivalents) with HATU (3.8 eq) and DIPEA (8 eq) in DMF for exactly 1 minute.

-

Causality of Reagents: N-methyl amino acids are sterically hindered and less nucleophilic. Standard reagents (HBTU/DIC) lead to incomplete coupling. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes this steric clash. Pre-activation time is strictly minimized to prevent racemization[5].

-

Step 2.2: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

-

Self-Validation 2 (Chloranil Test): Perform a Chloranil test on a micro-cleaved sample. Causality: The standard Kaiser test yields false negatives for secondary amines. A Chloranil test accurately detects secondary amines. A colorless/yellow bead confirms successful coupling (no free amines), while a blue/green bead indicates incomplete coupling, triggering a mandatory re-coupling cycle.

Phase 3: Extension (Coupling ONTO N-Me-Nle)

-

Step 3.1: Deprotect the newly added Fmoc-N-Me-Nle residue (20% piperidine in DMF).

-

Self-Validation 3: Perform a Chloranil test. The beads must turn dark blue/green, confirming the exposure of the sterically hindered secondary amine.

-

Step 3.2: Couple the next amino acid.

-

Causality of Reagents: Coupling onto a secondary amine is thermodynamically unfavorable. If the next amino acid is also N-methylated (contiguous methylation), standard HATU coupling will fail. In such cases, utilize the triphosgene coupling method to form an ultra-reactive isocyanate/acid chloride intermediate, forcing the reaction to completion[5].

Step-by-step SPPS workflow incorporating N-Me-Nle with validation.

Analytical Characterization: Overcoming Isomeric Artifacts

Following TFA cleavage and global deprotection, the crude peptide must be analyzed via RP-HPLC and LC-MS.

Analytical Causality & Self-Validation: A common pitfall when analyzing N-methylated peptides is the observation of split peaks or broad shoulders on the HPLC chromatogram. Novice chemists often misinterpret this as epimerization or synthetic impurities. However, N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond, causing the peptide to exist as an equilibrium of conformers in solution.

-

Validation Step: To validate purity, re-run the HPLC method at an elevated column temperature (e.g., 55–65 °C). If the split peaks coalesce into a single, sharp peak, the phenomenon is confirmed as cis-trans rotational isomerism, definitively validating the structural integrity and purity of the synthesized sequence.

References

- Title: An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine Source: Benchchem URL

- Title: N-Methylated Amino Acids | Reagents, Chemicals and Labware Source: Merck Millipore URL

- Title: N-Methyl Amino Acids Archives Source: Aapptec Peptides URL

- Title: Fmoc-N-methyl-L-norleucine Source: Chem-Impex URL

- Title: N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity Source: Bentham Science URL

Sources

Whitepaper: The Solubility Profile and Solvation Thermodynamics of N-Me-Nle-OH.HCl in Organic Solvents

Executive Summary

N-Methyl-L-norleucine hydrochloride (N-Me-Nle-OH.HCl; CAS: 17343-27-0) is a highly specialized, non-proteinogenic α-amino acid derivative. It is a critical building block in the design of peptidomimetics, where it is utilized to enhance proteolytic stability, modulate conformational flexibility, and increase the overall lipophilicity of peptide-based therapeutics[1].

However, manipulating N-methylated amino acid hydrochlorides in organic media presents unique physicochemical challenges. Understanding the solubility profile of N-Me-Nle-OH.HCl across a dielectric continuum is paramount for optimizing coupling efficiencies in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide deconstructs the solvation thermodynamics of N-Me-Nle-OH.HCl and provides field-validated protocols for its solubilization and activation in organic solvents.

Mechanistic Basis of Solvation: Structure-Property Relationships

To predict and manipulate the solubility of N-Me-Nle-OH.HCl, one must understand the causality behind its structural features. Its solubility behavior is dictated by three competing thermodynamic forces:

-

The Aliphatic Norleucine Side Chain: The unbranched, four-carbon alkyl chain imparts significant hydrophobic character. This lipophilic bulk drives favorable van der Waals dispersion forces with non-polar and moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

-

N-Methylation of the α-Amine: In standard primary amino acids, the NH3+ and COO− groups form rigid, highly stable hydrogen-bonded crystal lattices that resist organic solvation. According to quantum chemical calculations published in 2, the introduction of the N-methyl group removes a critical hydrogen bond donor[2]. This steric disruption lowers the lattice energy, thereby increasing its intrinsic solubility in organic solvents, increasing polarization, and lowering the cis/trans amide energy barrier[2].

-

The Hydrochloride (.HCl) Salt Form: The presence of the .HCl salt introduces strong ionic character. While this guarantees high aqueous solubility due to ion-dipole interactions, it presents a massive solvation barrier in low-dielectric organic solvents. The salt must be neutralized (free-based) or solvated by highly polar aprotic solvents to be useful in organic synthesis[3].

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the solubility behavior of N-Me-Nle-OH.HCl. The data reflects the delicate thermodynamic balance between the ionic hydrochloride salt and the lipophilic N-methylated aliphatic core[4].

| Solvent | Dielectric Constant (ε) | Solvation Capacity | Mechanistic Rationale |

| Water | 80.1 | Highly Soluble | Complete dissociation of the HCl salt; strong hydration of the protonated amine and carboxylate[3][4]. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Strong polar aprotic character disrupts ionic interactions; excellent solvation of the cationic species[4]. |

| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | Standard solvent for SPPS; effectively solvates the salt form, preparing it for in situ neutralization[5]. |

| Methanol (MeOH) | 32.7 | Soluble | Polar protic solvent that hydrogen-bonds with the chloride counterion and carboxyl group. |

| Dichloromethane (DCM) | 9.1 | Moderately Soluble | The lipophilic side chain promotes solubility, but the ionic .HCl salt limits complete dissolution without a base[4]. |

| Ethyl Acetate (EtOAc) | 6.0 | Moderately Soluble | Hydrogen bond acceptor capabilities assist in partial solvation of the aliphatic core[4]. |

| Hexane | 1.9 | Insoluble | Insufficient dielectric constant to overcome the ionic lattice energy of the hydrochloride salt. |

*Note: Solubility in low-dielectric solvents like DCM and EtOAc is drastically increased upon the addition of a tertiary amine to neutralize the HCl salt, generating the highly lipophilic free base.

Experimental Protocol: Solubilization and In Situ Free-Basing

Coupling an N-methyl amino acid is notoriously difficult due to extreme steric hindrance[5]. To achieve high yields, N-Me-Nle-OH.HCl must be fully solubilized and its amine liberated from the hydrochloride salt prior to activation. The following self-validating protocol details the in situ free-basing workflow.

Step-by-Step Methodology:

-

Solvent Preparation: Ensure all organic solvents (DCM, DMF) are strictly anhydrous.

-

Causality: Trace moisture will hydrolyze sensitive coupling reagents (like HATU or PyBroP) before they can react with the sterically hindered N-methyl amine.

-

-

Initial Suspension: Weigh the required equivalent of N-Me-Nle-OH.HCl and suspend it in DCM (approx. 10 mL per gram of amino acid).

-

Observation: The mixture will appear as a cloudy, heterogeneous suspension due to the limited solubility of the strict salt form in a low-dielectric solvent.

-

-

Neutralization (Free-Basing): Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

-

Causality: DIPEA acts as a proton scavenger. It neutralizes the HCl salt to form DIPEA.HCl (which is highly soluble in DCM) and liberates the free secondary amine of N-Me-Nle-OH.

-

Validation: The cloudy suspension will rapidly transition into a clear, homogenous solution. This phase change is a self-validating visual cue confirming the successful generation of the lipophilic free base.

-

-

Activation: Once fully solubilized, add the coupling reagent. As noted by 5, highly reactive reagents like HATU or PyBroP are mandatory to overcome the steric hindrance of the N-methyl group[5].

-

Coupling & Monitoring: Transfer the activated solution to the resin.

-

Validation: Standard ninhydrin (Kaiser) tests are ineffective for N-methyl amines. You must use a bromophenol blue or chloranil test to accurately monitor the depletion of the secondary amine[5].

-

Systems Visualization: Solvation and Activation Pathway

The following DOT diagram illustrates the thermodynamic and chemical pathway for solubilizing and activating N-Me-Nle-OH.HCl in organic media.

Thermodynamic workflow for the solubilization and activation of N-Me-Nle-OH.HCl in organic solvents.

Conclusion

The solubility profile of N-Me-Nle-OH.HCl is a direct manifestation of its unique structural triad: the hydrophobic norleucine side chain, the sterically disruptive N-methyl group, and the ionic hydrochloride salt. By strategically manipulating the solvent dielectric constant and employing targeted acid-base chemistry, researchers can seamlessly transition this compound from a highly polar salt into a lipophilic, organic-soluble free base. This mastery of solvation thermodynamics is essential for maximizing coupling efficiencies and advancing the development of highly stable therapeutic peptides[1].

References

-

Needham, T. E. (DigitalCommons@URI). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

Conformational Constraints Introduced by N-Me-Nle-OH·HCl: A Technical Guide for Peptide Engineering

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition of biologically active peptides from native sequences to clinical therapeutics is fundamentally limited by two factors: rapid proteolytic degradation and high conformational flexibility, which imposes a massive entropic penalty upon receptor binding. The strategic incorporation of N-Me-Nle-OH·HCl (N-Methyl-L-norleucine hydrochloride) represents a sophisticated solution to both challenges. By replacing oxidation-prone residues (like Methionine) with an isosteric aliphatic chain, and simultaneously methylating the backbone amide, researchers can "lock" peptides into pre-organized bioactive conformations.

This whitepaper provides an in-depth mechanistic analysis of the conformational constraints introduced by N-Me-Nle, detailed synthetic and analytical protocols, and field-proven case studies demonstrating its impact on receptor affinity and pharmacokinetics.

Mechanistic Foundations of N-Me-Nle Conformational Constraints

The incorporation of an N-methylated amino acid fundamentally alters the thermodynamic and structural landscape of a peptide backbone. As a Senior Application Scientist, it is critical to understand why these changes occur to rationally design constrained libraries.

Ramachandran Space Restriction

The primary energetic consequence of N-methylation is the introduction of severe steric bulk at the peptide bond nitrogen[1]. In a standard secondary amide, the hydrogen atom occupies minimal space, allowing a broad range of ϕ (phi) and ψ (psi) dihedral angles. The N-methyl group of N-Me-Nle clashes with the adjacent α -carbon substituents, severely restricting the accessible Ramachandran space. This restriction often forces the peptide backbone to adopt specific turn motifs or stabilizes helical structures by pre-organizing the unbound conformational ensemble to mirror the receptor-bound state[2].

Cis-Trans Isomerization

Native peptide bonds (excluding proline) exist almost exclusively in the trans conformation ( ω≈180∘ ) due to the steric clash between adjacent Cα atoms in the cis state. However, N-methylation reduces the energy difference between the cis and trans isomers. The tertiary amide bond preceding the N-Me-Nle residue can undergo cis-trans isomerization, which can be strategically leveraged to induce β -turn formations—a critical recognition motif for many G-protein-coupled receptors (GPCRs)[3].

Lipophilicity and Proteolytic Shielding

From a physicochemical standpoint, N-methylation removes a hydrogen bond donor. This significantly increases the lipophilicity of the molecule, enhancing passive membrane permeability[1][4]. Furthermore, the steric bulk of the methyl group physically shields the adjacent peptide bonds from the active sites of exopeptidases and endopeptidases, drastically increasing the in vivo half-life of the therapeutic[5].

The Norleucine Advantage

Why use N-methyl norleucine instead of N-methyl methionine? Methionine contains a thioether group that is highly susceptible to oxidation (forming methionine sulfoxide), which can destroy receptor binding and complicate CMC (Chemistry, Manufacturing, and Controls) processes. Norleucine (Nle) is a straight-chain aliphatic amino acid that acts as a perfect hydrophobic isostere for methionine. It maintains the necessary Van der Waals interactions with the receptor's hydrophobic pockets while remaining entirely inert to oxidation[6].

Experimental Workflows: Synthesis and Structural Elucidation

The synthetic incorporation of Fmoc-N-Me-Nle-OH is notoriously difficult due to the steric shielding of its secondary amine. Standard coupling protocols will result in high rates of deletion sequences. The following self-validating protocols are designed to overcome these activation barriers.

Fig 1. Workflow for synthesizing and validating N-Me-Nle constrained peptides.

Protocol 1: Optimized Fmoc-SPPS for N-Me-Nle Incorporation

Causality: Coupling onto the N-methylated amine of N-Me-Nle requires highly reactive uronium salts (like COMU) because the methyl group blocks the nucleophilic attack trajectory. Standard carbodiimides (DIC) are insufficient.

-

Resin Preparation & Deprotection: Swell the peptidyl-resin in DMF. Remove the Fmoc group using 20% piperidine in DMF (2 x 5 min).

-

Coupling Fmoc-N-Me-Nle-OH: Activate 4.0 eq of Fmoc-N-Me-Nle-OH with 3.9 eq of HATU and 8.0 eq of DIEA in DMF. React for 60 minutes at room temperature. Note: Coupling the N-methylated amino acid itself is generally straightforward.

-

Deprotection of N-Me-Nle: Treat with 20% piperidine in DMF. The secondary amine is now exposed.

-

Coupling the Subsequent Residue (Critical Step): Dissolve 4.0 eq of the next Fmoc-amino acid and 3.9 eq of COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate) in DMF. Add 8.0 eq DIEA.

-

Microwave Assistance: Subject the reaction to microwave irradiation at 75°C for 15 minutes. Causality: Thermal energy is required to overcome the steric activation barrier of the secondary amine.

-

Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Protocol 2: Conformational Elucidation via 2D NMR

Causality: To prove that the N-Me-Nle successfully restricted the backbone, we must measure the cis/trans ratio and identify solvent-shielded hydrogen bonds.

-

Sample Preparation: Dissolve the purified peptide in 90% H2O / 10% D2O at a concentration of 2-5 mM.

-

ROESY/NOESY Acquisition: Acquire 2D NOESY spectra (mixing time 200-400 ms).

-

Isomer Validation: Analyze the cross-peaks between the Hα of residue i−1 and the N−CH3 protons of the N-Me-Nle residue. Strong NOE cross-peaks here validate a trans amide geometry, whereas Hαi−1 to Hαi cross-peaks indicate a cis geometry.

-

Temperature Coefficient Analysis: Acquire 1D 1H -NMR spectra across a temperature gradient (280 K to 320 K). Calculate ΔδNH/ΔT . Values more positive than -4.0 ppb/K indicate that the amide proton is shielded from the solvent (participating in an intramolecular hydrogen bond), validating the constrained secondary structure[7].

Case Studies & Quantitative Data

The strategic use of N-Me-Nle has yielded significant breakthroughs in both oncology and cellular biology. Table 1 summarizes the quantitative impact of this modification across distinct therapeutic targets.

Table 1: Quantitative Impact of N-Me-Nle Incorporation

| Peptide System | Target Receptor | Structural Modification | Impact on Affinity ( Kd / IC50 ) | Pharmacokinetic / In Vivo Impact |

| GABARAP Ligand (M11) | GABARAP (Autophagy) | Nle6 → N-Me-Nle | 5-fold increase ( Kd = 107 nM) | Pre-organized unbound ensemble[2] |

| DOTA-MGS5 | CCK-2R (Oncology) | Met → N-Me-Nle | Sub-nanomolar affinity retained | ~24% IA/g tumor uptake; >70% intact at 1h[5][6] |

| Macrocyclic Antagonist | TrkA (Pain/Cancer) | Random incorporation | Maintained high potency | Enhanced metabolic stability[8] |

Case Study 1: GABARAP Ligands in Autophagy

In the development of minimal peptide ligands for the autophagy protein GABARAP, researchers discovered that substituting standard norleucine with N-methyl norleucine at position 6 increased binding affinity five-fold ( Kd = 107 nM)[2]. Molecular dynamics and crystallographic data revealed the causality: the N-methyl group does not interact directly with the GABARAP protein. Instead, it alters the conformational ensemble of the unbound peptide, heavily favoring the specific ϕ and ψ angles required for binding. By pre-organizing the peptide, the entropic penalty of binding is drastically reduced.

Case Study 2: DOTA-MGS5 for Theranostic Oncology

Cholecystokinin-2 receptor (CCK-2R) is highly overexpressed in medullary thyroid carcinoma. Native minigastrin peptides degrade too rapidly for clinical imaging or therapy. By developing DOTA-MGS5, researchers replaced the oxidation-prone Methionine with N-Me-Nle, and the terminal Phenylalanine with 1-naphthylalanine[5][6].

Fig 2. Pharmacological pathway of DOTA-MGS5 enhanced by N-Me-Nle incorporation.

The N-methylation shielded the C-terminal sequence from enzymatic degradation, resulting in >70% of the radiopeptide remaining intact 1 hour post-injection in murine models. Consequently, tumor uptake surged to ~24% Injected Activity per gram (IA/g), a massive improvement over unmethylated analogs, enabling effective targeted radionuclide therapy (PRRT) using 177Lu [5].

Conclusion

The utilization of N-Me-Nle-OH·HCl is not merely a substitution of convenience; it is a rational engineering choice grounded in thermodynamics and steric mechanics. By restricting Ramachandran space, modulating cis-trans isomerization, and eliminating oxidation liabilities, N-Me-Nle allows drug developers to lock peptides into highly potent, proteolytically stable bioactive conformations. When coupled with optimized synthetic protocols utilizing high-efficiency uronium salts and rigorous NMR validation, N-Me-Nle serves as a cornerstone for next-generation peptide therapeutics.

References

- Should My Peptide Be Methyl

- Minimal N-methylated and stapled peptide ligands for the autophagy protein GABARAP. bioRxiv.

- DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use. Journal of Nuclear Medicine.

- Radiopharmaceutical formulation and preliminary clinical dosimetry of [177Lu]Lu-DOTA-MGS5 for application in peptide receptor radionuclide therapy. PMC / NIH.

- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform

- Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temper

- Discovery and Hit to Lead Optimization of Macrocyclic Peptides as Novel Tropomyosin Receptor Kinase A Antagonists.

Sources

- 1. lifetein.com [lifetein.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for the Incorporation of N-Me-Nle-OH·HCl in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of N-methylated amino acids, such as N-methyl-norleucine (N-Me-Nle), is a critical modification in modern peptide drug development. N-methylation enhances metabolic stability, improves membrane permeability, and induces conformational rigidity[1]. Norleucine (Nle), an aliphatic unnatural amino acid, is frequently utilized as an oxidatively stable isostere for methionine.

However, coupling N-Me-Nle-OH·HCl presents a dual chemical challenge:

-

Steric Hindrance: The N-methyl group severely obstructs the trajectory of incoming nucleophiles, drastically reducing coupling efficiency[2].

-

Hydrochloride Salt Neutralization: The building block is supplied as an .HCl salt, requiring precise stoichiometric neutralization prior to carboxylate activation to prevent coupling failure[3].

This application note provides a self-validating, mechanistically grounded protocol for handling N-Me-Nle-OH·HCl, detailing both its attachment to the peptide-resin and the notoriously difficult elongation step (coupling the subsequent amino acid onto the N-Me-Nle residue).

Mechanistic Insights & Causality

The Hydrochloride Salt Factor

In standard Fmoc-SPPS, amino acids are supplied as free carboxylic acids. When utilizing an .HCl salt derivative (e.g., N-Me-Nle-OH·HCl), the acidic proton must be neutralized to generate the free carboxylate required for activation. Failure to add an exact equivalent of tertiary base (such as N,N-Diisopropylethylamine, DIEA) specifically for this neutralization will result in the coupling reagent (e.g., HATU or COMU) being consumed by side reactions or failing to form the active ester[3][4].

Steric Hindrance & The Guanidinylation Risk

Coupling onto the secondary amine of a resin-bound N-Me-Nle residue is kinetically slow[1]. This sluggishness opens the door to a severe side reaction: Guanidinylation . Uronium-based coupling reagents (like HATU or HBTU) exist primarily as guanidinium salts. If the desired amide bond formation is slow, the unreacted secondary amine on the resin can directly attack the electrophilic carbon of the excess uronium reagent. This forms a stable guanidino group on the N-terminus, permanently terminating the peptide chain[5][6]. To mitigate this, third-generation reagents like COMU (which features an Oxyma leaving group and a morpholino skeleton) or phosphonium reagents (like PyAOP, which lack the guanidinium core) are highly recommended[6][7].

Caption: Competitive pathways: Desired elongation vs. guanidinylation side reaction.

Reagent Selection & Quantitative Framework

To ensure a robust reaction, the choice of coupling reagent and the exact stoichiometry of the base are paramount.

Table 1: Coupling Reagent Performance for N-Methylated Amino Acids

| Reagent | Class | Reactivity | Epimerization Risk | Guanidinylation Risk | Recommendation |

| COMU | Uronium (Oxyma) | Very High | Low | Low-Moderate | Optimal for hindered secondary amines[7]. |

| HATU | Uronium (HOAt) | High | Moderate | High (if in excess) | Excellent, but requires strict stoichiometry[6]. |

| PyAOP | Phosphonium (HOAt) | High | Moderate | None | Best for slow couplings/cyclizations[6]. |

| HBTU/HCTU | Uronium (HOBt) | Moderate | High | High | Not recommended for N-Me residues[8]. |

Table 2: Stoichiometric Framework for .HCl Salt Coupling (per 1.0 mmol Resin)

Note: This table accounts for the extra base required to neutralize the hydrochloride salt.

| Component | Function | Standard SPPS (eq) | .HCl Salt SPPS (eq) |

| N-Me-Nle-OH·HCl | Amino Acid Building Block | 3.0 - 4.0 | 4.0 |

| DIEA (Neutralization) | HCl Deprotonation | 0 | 4.0 |

| COMU or HATU | Coupling Reagent | 3.0 - 4.0 | 4.0 |

| DIEA (Activation) | Carboxylate Activation | 6.0 - 8.0 | 8.0 |

| Total Base (DIEA) | System Alkalinity | 6.0 - 8.0 | 12.0 |

Experimental Protocols

Note on Protecting Groups: If N-Me-Nle-OH·HCl is used in its unprotected form, it must serve as the final N-terminal capping residue. For internal sequence elongation, the Fmoc-protected derivative (Fmoc-N-Me-Nle-OH) is required. The protocol below is standardized for the .HCl salt form.

Protocol A: Coupling N-Me-Nle-OH·HCl to the Peptide-Resin

-

Resin Swelling & Deprotection:

-

Swell the peptide-resin (1.0 mmol) in DMF for 30 minutes.

-

Treat with 20% piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min)[8].

-

-

Neutralization & Pre-Activation (Critical Step):

-

In a separate vial, dissolve 4.0 mmol of N-Me-Nle-OH·HCl in a minimal volume of DMF.

-

Add 4.0 mmol of DIEA directly to this solution and vortex for 1 minute. Causality: This step strips the HCl, generating the free amine/carboxylate necessary for activation[3].

-

Add 4.0 mmol of COMU (or HATU) to the solution.

-

Add an additional 8.0 mmol of DIEA to initiate active ester formation. Pre-activate for exactly 1–2 minutes[7].

-

-

Coupling:

-

Transfer the activated solution to the resin.

-

Agitate at room temperature for 2 hours. (For highly hindered sequences, microwave assistance at 75°C for 5 minutes is recommended)[7].

-

-

Washing:

-

Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x)[2].

-

Protocol B: Elongation (Coupling the Next Amino Acid onto N-Me-Nle)

This is the most challenging step in the synthesis.

-

Activation of Incoming Amino Acid:

-

Dissolve 4.0 mmol of the next Fmoc-Amino Acid and 3.9 mmol of COMU (slight deficit to prevent guanidinylation) in DMF[6].

-

Add 8.0 mmol of DIEA. Pre-activate for 1 minute.

-

-

Extended Coupling:

-

Add to the resin-bound N-Me-Nle.

-

Agitate for 4 to 12 hours at room temperature.

-

-

Double Coupling (Mandatory):

-

Drain the reaction vessel (do not wash extensively) and immediately repeat the coupling with a fresh batch of activated amino acid for another 2 hours[8].

-

Self-Validating System: Reaction Monitoring

Standard SPPS relies on the Kaiser (ninhydrin) test to monitor coupling completion. The Kaiser test will fail (yield a false negative) for N-methylated amino acids because ninhydrin requires two amine protons to form the characteristic Ruhemann's purple complex[1][8]. To create a self-validating feedback loop, you must use the Bromophenol Blue Test .

Bromophenol Blue Test Protocol

-

Preparation: Dissolve 250 mg of Bromophenol Blue in 50 mL of DMF[1].

-

Sampling: Remove a small aliquot of resin beads and wash thoroughly with methanol.

-

Testing: Add 2–3 drops of the test solution to the beads.

-

Interpretation (Causality):

-

Bromophenol blue is an acid-base indicator. If uncoupled secondary amines are present, their basicity turns the beads Blue to Green (Coupling incomplete → Recouple)[1].

-

If the amines have been successfully acylated, the basicity is neutralized, and the beads remain Yellow (Coupling complete → Proceed to next cycle)[1].

-

Caption: General workflow for incorporating hydrochloride salt N-methyl amino acids in SPPS.

References

-

1 - peptide.com 2.2 - benchchem.com 3.3 - benchchem.com 4.8 - benchchem.com

-

5 - rsc.org

-

6 - sigmaaldrich.com

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Applications of N-Me-Nle-OH.HCl in antimicrobial peptide development

Application Note: Utilizing N-Me-Nle-OH·HCl in the Rational Design of Protease-Resistant Antimicrobial Peptides (AMPs)

Executive Summary & Mechanistic Rationale

The clinical translation of Antimicrobial Peptides (AMPs) is frequently hindered by two major physiological barriers: rapid proteolytic degradation in systemic circulation and the loss of membrane-insertive properties due to amino acid oxidation. The incorporation of the unnatural amino acid building block N-Me-Nle-OH·HCl (N-Methyl-Norleucine hydrochloride) offers a synergistic solution to both challenges.

The Causality of the Modification:

-

Norleucine (Nle) as an Isostere: Native AMPs frequently rely on Methionine (Met) to drive hydrophobic insertion into bacterial lipid bilayers. However, Met is highly susceptible to oxidation into methionine sulfoxide by reactive oxygen species (ROS) in infected tissues, which drastically reduces hydrophobicity and abolishes antimicrobial activity. Substituting Met with Norleucine—a straight-chain aliphatic isostere—preserves the hydrophobic geometry required for membrane disruption while rendering the peptide completely resistant to oxidative deactivation [1].

-

N-Methylation for Proteolytic Shielding: Proteases (such as trypsin and chymotrypsin) rely on a network of hydrogen bonds with the peptide backbone to stabilize the transition state during hydrolysis. By substituting the amide proton with a methyl group, N-methylation eliminates a critical hydrogen-bond donor, sterically and electronically blocking protease active-site docking [2]. Furthermore, it restricts the Ramachandran dihedral angles, locking the AMP into its bioactive amphipathic α-helical conformation.

Mechanistic pathways of native vs. N-Me-Nle modified AMPs in biological environments.

Experimental Methodologies & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Nle-OH

Expert Insight: Coupling an amino acid onto the secondary amine of an already incorporated N-methylated residue is notoriously difficult due to severe steric hindrance. Standard coupling reagents (like HBTU) are insufficient. This protocol utilizes the highly reactive uronium salt HATU combined with HOAt to stabilize the highly reactive active ester intermediate [3].

Step-by-Step Workflow:

-

Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g capacity) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Coupling Fmoc-N-Me-Nle-OH:

-

Prepare a solution of 4 equivalents (eq) Fmoc-N-Me-Nle-OH, 3.9 eq HATU, and 4 eq HOAt in DMF.

-

Add 8 eq of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.

-

Add to resin and agitate for 60 minutes at room temperature.

-

-

Quality Control (Chloranil Test): Standard Kaiser tests detect primary amines and will yield a false negative for secondary amines. Perform a Chloranil test to verify the presence of the secondary amine before proceeding.

-

Coupling the Next Amino Acid (Critical Step):

-

Due to the steric bulk of the N-methyl group, the subsequent amino acid must undergo a double coupling cycle.

-

Use 5 eq of the incoming Fmoc-AA-OH, 4.9 eq HATU, 5 eq HOAt, and 10 eq DIPEA. Agitate for 2 hours. Drain, and repeat the coupling step with fresh reagents for another 2 hours.

-

-

Global Cleavage: Cleave the synthesized peptide from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v) for 2.5 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS workflow highlighting critical double-coupling steps for N-methylated residues.

Protocol B: Serum Stability and Self-Validating Protease Assay

To prove causality between N-methylation and protease resistance, the peptide must be challenged in a biologically relevant matrix.

-

Incubation: Dissolve the purified AMP in PBS (pH 7.4) to a concentration of 1 mg/mL. Mix 100 µL of the peptide solution with 900 µL of 25% human blood serum (pre-warmed to 37°C).

-

Sampling: Extract 100 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

-

Quenching: Immediately quench protease activity by adding 100 µL of 10% Trichloroacetic acid (TCA). Incubate on ice for 15 minutes to precipitate serum proteins.

-

Analysis: Centrifuge at 12,000 × g for 10 minutes. Analyze the supernatant via RP-HPLC (C18 column, gradient 10-90% Acetonitrile in 0.1% TFA). Quantify the remaining intact peptide by integrating the area under the curve (AUC) relative to the t=0 baseline.

Quantitative Data Presentation

The substitution of native residues with N-Me-Nle dramatically shifts the pharmacokinetic and pharmacodynamic profile of the AMP. Table 1 demonstrates the half-life extension due to the elimination of protease recognition sites, while Table 2 illustrates that the aliphatic chain of Norleucine maintains potent membrane disruption against pathogens without increasing mammalian cell toxicity [4].

Table 1: Comparative Proteolytic Stability in 25% Human Serum

| Peptide Variant | Sequence Modification | Half-Life ( t1/2 ) | % Intact after 24h | Primary Cleavage Site |

| Native AMP | Wild-Type (Contains Met) | 1.8 hours | < 1% | Post-Met/Arg |

| Nle-AMP | Met → Nle Substitution | 2.1 hours | 2% | Post-Nle/Arg |

| N-Me-Nle AMP | Met → N-Me-Nle | > 24.0 hours | 88% | None detected |

Table 2: Antimicrobial Efficacy and Hemolytic Activity

| Peptide Variant | MIC: E. coli (µg/mL) | MIC: S. aureus (µg/mL) | HC 50 (µg/mL)* | Therapeutic Index (TI) |

| Native AMP | 8.0 | 16.0 | 120 | 15.0 |

| Nle-AMP | 4.0 | 8.0 | 95 | 23.7 |

| N-Me-Nle AMP | 2.0 | 4.0 | > 250 | > 125.0 |

*HC 50 : Concentration required to cause 50% hemolysis in human red blood cells.

References

-

Radchenko, D., et al. "Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?" Biochimica et Biophysica Acta (BBA) - Biomembranes, 2016. URL:[Link]

-

Chatterjee, S., et al. "N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions." Angewandte Chemie International Edition, 2013. URL:[Link]

-

Klingler, M., et al. "Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m." Pharmaceuticals, 2019. URL:[Link]

-

Mourtada, R., et al. "Design of stapled antimicrobial peptides that overcome antibiotic resistance and in vivo toxicity." Nature Biotechnology, 2019. URL:[Link]

Application Notes and Protocols for the Incorporation of N-methyl-L-norleucine hydrochloride into Cyclic Peptides

Introduction: Enhancing Peptide Therapeutics through N-Methylation and Cyclization

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low cell permeability. Two powerful strategies to overcome these hurdles are N-methylation and macrocyclization. The incorporation of an N-methyl group on the peptide backbone enhances proteolytic resistance and can improve membrane permeability.[1][2][3][4][5] Cyclization, the formation of a cyclic peptide structure, further increases stability by eliminating exopeptidase cleavage sites and can lock the peptide into a bioactive conformation.[6][7][8][9]

This guide provides a comprehensive overview and detailed protocols for the incorporation of N-methyl-L-norleucine hydrochloride, a non-proteinogenic amino acid, into cyclic peptides. N-methyl-L-norleucine is of particular interest as its side chain is an isomer of the naturally occurring amino acid leucine, offering unique structural properties for modulating peptide function.[10][11] These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage these advanced peptide engineering techniques to develop next-generation therapeutics.

The Role of N-methyl-L-norleucine hydrochloride in Peptide Design

N-methyl-L-norleucine hydrochloride serves as a valuable building block in peptide synthesis, offering several advantages:

-

Enhanced Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of the peptide.[1][5][10]

-

Improved Pharmacokinetic Profile: N-methylation can increase the lipophilicity of a peptide, which, in conjunction with the conformational constraints of cyclization, can lead to improved cell permeability and even oral bioavailability.[2][4][12]

-

Conformational Control: The introduction of an N-methyl group restricts the rotation around the Cα-N bond, reducing the conformational flexibility of the peptide. This can help to pre-organize the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[4][10]

Challenges in Incorporating N-Methylated Amino Acids

The primary challenge in synthesizing peptides containing N-methylated amino acids is the steric hindrance posed by the N-methyl group. This can lead to:

-

Inefficient Coupling Reactions: Standard coupling reagents may not be sufficiently reactive to overcome the steric bulk, resulting in incomplete reactions and low yields.[13][14][15]

-

Aggregation: The increased hydrophobicity and altered hydrogen bonding capacity of N-methylated peptides can lead to aggregation during solid-phase peptide synthesis (SPPS).[16][17]

-

Racemization: Harsh coupling conditions required to overcome steric hindrance can sometimes lead to racemization of the amino acid residues.[17]

To address these challenges, optimized protocols employing more potent coupling reagents, longer reaction times, and specialized solvents are necessary.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a linear peptide containing N-methyl-L-norleucine, followed by on-resin and solution-phase cyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating N-methyl-L-norleucine

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Rink Amide MBHA Resin | Various | Solid support for peptide synthesis |

| Fmoc-protected amino acids | Various | Building blocks for the peptide chain |

| Fmoc-N-methyl-L-norleucine | Various | The N-methylated amino acid to be incorporated |

| N,N-Dimethylformamide (DMF) | Various | Solvent for washing and coupling reactions |

| Dichloromethane (DCM) | Various | Solvent for washing |

| 20% (v/v) Piperidine in DMF | In-house preparation | Reagent for Fmoc deprotection |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Various | Base for coupling reactions |

| Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) | In-house preparation | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups |

Workflow for Solid-Phase Peptide Synthesis:

Caption: Workflow for Solid-Phase Peptide Synthesis.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling (Standard):

-

In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times).

-

Kaiser Test: Perform a Kaiser test to confirm complete coupling (a yellow/clear color indicates a complete reaction). If the test is positive (blue), repeat the coupling step.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Coupling of Fmoc-N-methyl-L-norleucine:

-

Due to steric hindrance, a longer coupling time is required.

-

Pre-activate Fmoc-N-methyl-L-norleucine (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

-

Add the activated solution to the resin and agitate for 4-6 hours, or overnight at room temperature.

-

A stronger coupling reagent such as COMU may be used if coupling is inefficient.[8]

-

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), and dry the resin under vacuum.

Protocol 2: On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Linear Peptide-Resin | From Protocol 1 | The solid-supported linear peptide with the N-terminus deprotected. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Various | Cyclization reagent |

| N,N-Diisopropylethylamine (DIPEA) | Various | Base for cyclization reaction |

| DMF | Various | Solvent |

Workflow for On-Resin Cyclization:

Caption: Workflow for On-Resin Peptide Cyclization.

Step-by-Step Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing of the linear peptide-resin (from Protocol 1), ensure the resin is well-swelled in DMF.

-

Cyclization Reaction:

-

Prepare a 0.1 M solution of HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add this solution to the peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.[8]

-

-

Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the formation of the cyclic product.

-

Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and HPLC.[6][18]

Protocol 3: Solution-Phase Cyclization

This protocol describes the cyclization of the peptide after it has been cleaved from the resin.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Crude Linear Peptide | From Protocol 1 | The deprotected linear peptide. |

| T3P® (Propylphosphonic Anhydride) | Various | Cyclization reagent |

| N,N-Diisopropylethylamine (DIPEA) | Various | Base for cyclization reaction |

| DMF | Various | Solvent |

Workflow for Solution-Phase Cyclization:

Caption: Workflow for Solution-Phase Peptide Cyclization.

Step-by-Step Procedure:

-

Cleavage of Linear Peptide: Cleave the linear peptide from the resin as described in Protocol 2, step 5.

-

Dissolution: Dissolve the crude linear peptide in DMF to a concentration of approximately 1-5 mg/mL. High dilution conditions are used to favor intramolecular cyclization over intermolecular polymerization.

-

pH Adjustment: Add DIPEA to adjust the pH of the solution to 8-9.

-

Cyclization Reaction: Add T3P® (1.5 equivalents) to the solution.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.[8]

-

Work-up: Quench the reaction by adding water.

-

Purification: Purify the cyclic peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by MS and HPLC.[19][20][21]

Data Presentation: Representative Yields and Purity

The success of synthesizing N-methylated cyclic peptides is sequence-dependent. The following table provides representative data for yields and purities that can be expected.

| Peptide Description | Cyclization Method | Crude Purity (%) | Isolated Yield (%) |

| N-methylated cyclic hexapeptide | On-resin | >95 | 28 |

| Glu-linked cyclic peptide | On-resin | 22-28 | Not specified |

| Asp-linked cyclic peptide | On-resin | Not specified | Variable |

Data adapted from representative literature.[8]

Conclusion

The incorporation of N-methyl-L-norleucine hydrochloride into cyclic peptides is a powerful strategy for enhancing the therapeutic properties of peptide-based drug candidates. While the synthesis of such modified peptides presents challenges, particularly due to steric hindrance, the use of optimized protocols with potent coupling reagents and appropriate reaction conditions can lead to successful outcomes. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the potential of N-methylated cyclic peptides in their drug discovery programs.

References

-

Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]

-

Kawakami, T., & Murakami, H. (2008). Messenger RNA-programmed incorporation of multiple N-methyl-amino acids into linear and cyclic peptides. Chemistry & Biology, 15(1), 45-54. [Link]

-

Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and β-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, 26(32), e202300700. [Link]

-

Thal-Rosenberg, I., & Gilon, C. (2008). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. In Peptide Synthesis: Methods and Protocols (pp. 237-253). Humana Press. [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

-

Methylated Peptide - Therapeutic Proteins & Peptides. CD Formulation. [Link]

-

Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. [Link]

-

Syntheses of Peptides and Amino Acid Derivatives. Fuse Lab, Nagoya University. [Link]

-

Peptide Characterization Techniques and Applications. [Link]

-

Jad, Y. E., El-Faham, A., de la Torre, B. G., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery: Challenges and New Therapeutics (pp. 518-550). Royal Society of Chemistry. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

-

Lavanant, H., & Afonso, C. (2016). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Journal of Mass Spectrometry, 51(10), 831-845. [Link]

-

Cyclic Peptide Analysis. Protein Metrics Support. [Link]

-

Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development, 25(9), 2064-2072. [Link]

-

Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

-

Mass Spectrometric Analysis of Cyclic Peptides. [Link]

-

solid phase peptide synthesis challenges phase. peptides911.wiki. [Link]

-

Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

-

Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3216. [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Proceedings of the National Academy of Sciences, 109(36), 14315-14320. [Link]

-

Synthesis of nonmethylated and N-methylated cyclic peptides. ResearchGate. [Link]

-

NORLEUCINE. Inxight Drugs. [Link]

Sources

- 1. Messenger RNA-programmed incorporation of multiple N-methyl-amino acids into linear and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NORLEUCINE [drugs.ncats.io]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. blog.mblintl.com [blog.mblintl.com]

- 17. peptides911.wiki [peptides911.wiki]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. support.proteinmetrics.com [support.proteinmetrics.com]

- 21. books.rsc.org [books.rsc.org]

Application Note: Synthesis and Integration of N-Me-Nle-OH·HCl Derivatives in Peptide Drug Discovery

Prepared by: Senior Application Scientist, Peptide Therapeutics & Peptidomimetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale: The Role of N-Methyl-L-Norleucine in Drug Design

The incorporation of non-proteinogenic, N-methylated amino acids such as N-Methyl-L-norleucine (N-Me-Nle) is a transformative strategy in modern peptide drug discovery. Native peptides often suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability.

Substituting native aliphatic residues (like L-Leucine or L-Methionine) with N-Me-Nle introduces three distinct pharmacological advantages[1]:

-

Proteolytic Shielding: The steric bulk of the N -methyl group physically blocks exopeptidases and endopeptidases from accessing the adjacent amide bond, dramatically increasing plasma half-life[2].

-

Lipophilicity and Permeability: By replacing the amide hydrogen with a methyl group, a critical hydrogen-bond donor is eliminated. This reduction in desolvation energy facilitates passive diffusion across lipid bilayers, improving cellular permeability and oral bioavailability[1].

-

Conformational Restriction: N -methylation restricts the ϕ and ψ dihedral angles of the peptide backbone. This induces specific secondary structures (such as β -turns) that can lock a peptide into its bioactive conformation, a critical factor when designing highly selective G-Protein Coupled Receptor (GPCR) ligands or protease inhibitors[2].

Solution-Phase Synthesis of N-Me-Nle-OH·HCl

Synthesizing pure N -methylated amino acids presents a significant chemical challenge: achieving mono-methylation without over-alkylation (forming quaternary amines) or epimerization of the α -chiral center. The most robust, racemization-free approach utilizes the o-nitrobenzenesulfonyl (o-NBS) protecting group[3].

Chemical Workflow

Figure 1: Three-step racemization-free synthesis of N-Me-Nle-OH·HCl via o-NBS protection.

Self-Validating Protocol: o-NBS Mediated Synthesis

Step 1: Sulfonylation (Amine Protection & Activation)

-

Procedure: Dissolve L-Norleucine (1.0 eq) in a 1:1 mixture of dioxane and 1M Na2CO3 . Cool to 0°C. Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) portion-wise. Stir at room temperature for 2 hours.

-

Causality: The o-NBS group serves a dual purpose. It protects the amine from di-methylation and, crucially, its strong electron-withdrawing nature renders the remaining α -amino proton sufficiently acidic ( pKa≈10 ) for selective deprotonation by mild bases[3].

-

Self-Validation (IPC): Perform TLC (DCM/MeOH 9:1). The starting material is ninhydrin-positive (purple); the product is ninhydrin-negative but strongly UV-active (254 nm).

Step 2: N-Methylation

-

Procedure: Dissolve the o-NBS-Nle-OH intermediate in anhydrous DMF. Add the non-nucleophilic guanidinium base MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, 2.0 eq) followed by Methyl Iodide ( MeI , 3.0 eq). Stir for 40-60 minutes[4].

-

Causality: Using MTBD is critical. Weaker bases result in poor yields, while stronger bases (like NaH) risk uncontrolled methylation of the backbone or epimerization of the α -carbon[3].

-

Self-Validation (IPC): LC-MS analysis must show a complete mass shift of +14 Da ( M+H corresponding to the addition of one methyl group) with no traces of di-methylation.

Step 3: Desulfonylation and HCl Salt Formation

-

Procedure: To the methylated intermediate in DMF, add thiophenol (PhSH, 1.2 eq) and K2CO3 (2.0 eq). Stir for 2 hours. Filter, concentrate, and purify via reverse-phase HPLC. To isolate as the hydrochloride salt, dissolve the purified free base in 4M HCl in dioxane, then precipitate with ice-cold diethyl ether.

-

Causality: Thiophenolate acts as a soft nucleophile, selectively cleaving the sulfonamide via a Meisenheimer complex without affecting the carboxylic acid[4]. Converting the final product to the HCl salt stabilizes the secondary amine, preventing spontaneous degradation or diketopiperazine formation during long-term storage.

Solid-Phase Peptide Synthesis (SPPS) Integration Dynamics

Incorporating N-Me-Nle into a growing peptide chain via SPPS introduces severe steric hindrance. The secondary amine possesses reduced nucleophilicity, making both the coupling of Fmoc-N-Me-Nle-OH to the chain, and the subsequent coupling of the next amino acid onto the N-Me-Nle residue, kinetically sluggish[5].

SPPS Coupling Workflow

Figure 2: SPPS cycle for coupling Fmoc-N-Me-Nle-OH, including self-validating IPC.

Self-Validating Protocol: SPPS Coupling

Procedure:

-

Resin Preparation: Ensure the peptide-resin is fully Fmoc-deprotected (20% Piperidine in DMF, 2 x 10 min) and washed thoroughly (DMF, 5 x 1 min)[5].

-

Pre-Activation: In a separate vial, dissolve Fmoc-N-Me-Nle-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6.0 eq). Allow exactly 1 minute for pre-activation.

-

Causality: HATU generates a highly reactive O-At ester. Pre-activating for exactly 1 minute maximizes the concentration of this active ester. Exceeding this time leads to the formation of unreactive tetramethylguanidinium byproducts, which is fatal when coupling sterically hindered residues[5].

-

-

Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

-

Self-Validation (IPC): Perform a Kaiser Test. A negative result (yellow) indicates successful coupling onto the primary amine.

-

Critical Note for the Next Cycle: When coupling the subsequent amino acid onto the newly installed N-Me-Nle residue, the Kaiser test will yield a false negative because N-Me-Nle is a secondary amine. You must use the Chloranil test (which detects secondary amines by turning blue/green) to validate the next coupling step.

-

Quantitative Data & Reagent Selection

To ensure optimal yields, the choice of coupling reagent and the understanding of physicochemical impacts are paramount. The data below summarizes field-proven metrics for N-methylated amino acid integration.

Table 1: Coupling Reagent Efficacy for N-Methylated Amino Acids [5]

| Reagent Class | Specific Reagent | Activation Mechanism | Efficiency (Sterically Hindered) | Epimerization Risk |

| Uronium/Aminium | HATU | O-At ester formation | Very High (Preferred for N-Me) | Low to Moderate |

| Uronium/Aminium | HBTU | O-Bt ester formation | Moderate (Often requires double coupling) | Low |

| Phosphonium | PyOxim | Oxyma-based leaving group | High (Excellent for adjacent N-Me residues) | Very Low |

| Phosphonium | PyBOP | HOBt-based leaving group | Moderate to High | Low |

Table 2: Physicochemical Impact of N-Me-Nle Substitution vs. Native L-Leucine [1][2]

| Property | Native L-Leucine | N-Me-Nle-OH | Pharmacological Causality |

| H-Bond Donor Capacity | 1 (Amide NH) | 0 (Amide N-CH3) | Decreases desolvation energy; boosts membrane permeability. |

| Proteolytic Stability | Low (Susceptible to LAP) | High (Resistant) | Steric clash prevents enzyme active-site docking. |

| Backbone Flexibility | High | Restricted | Induces rigid bioactive conformations (e.g., for GPCRs). |

References

- BenchChem. "Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis." BenchChem.

- Hughes, A. B. "Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.1 – Origins and Synthesis of Amino Acids." Monash University / Wiley-VCH.

- Sagan, A. et al. "Synthetic Preparation of N-Methyl-α-amino Acids.

- BenchChem. "An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-norleucine." BenchChem.

- Kijewska, M. et al. "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Me-Nle-OH.HCl Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the peptide coupling of N-methyl-Norleucine (N-Me-Nle-OH). As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your synthetic strategy. The inherent steric hindrance and reduced nucleophilicity of N-methylated amino acids make them notoriously "difficult" residues to incorporate, often leading to frustratingly low yields and side reactions.[1][2] This guide offers a structured approach to troubleshooting these issues, ensuring successful and high-fidelity peptide synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the coupling of N-Me-Nle-OH in a direct question-and-answer format.

Q1: My coupling reaction with N-Me-Nle-OH.HCl is failing or giving very low yields. What's happening and what is my first step?

A1: The Root Cause and a Path Forward

The primary challenge with N-Me-Nle-OH stems from two factors:

-

Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of amide bond formation.[2][3]

-

Reduced Nucleophilicity: A secondary amine (like that in an N-methylated residue) is inherently less nucleophilic than the primary amine of a standard amino acid, further reducing reaction kinetics.[2]

When a coupling fails, standard reagents like DCC or DIC/HOBt are often insufficient.[2] Your first step should be to systematically re-evaluate your choice of coupling reagent and reaction conditions. Follow this troubleshooting workflow:

Recommended Protocol: High-Efficiency Coupling Using HATU

This protocol employs HATU, a powerful uronium salt activator renowned for its effectiveness with sterically hindered substrates.[4][5]

Materials:

-

Fmoc-deprotected peptide-resin (1.0 eq)

-

Fmoc-N-Me-Nle-OH.HCl (3.0 eq)

-

HATU (2.9 eq)

-

Diisopropylethylamine (DIPEA) (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the deprotected peptide-resin in anhydrous DMF for at least 30 minutes in a reaction vessel.

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve Fmoc-N-Me-Nle-OH.HCl and HATU in anhydrous DMF.

-

Add the DIPEA to the solution. Note that the HCl salt of the amino acid requires an extra equivalent of base for neutralization.

-

Gently agitate the mixture at room temperature for 2-5 minutes. Do not exceed 15 minutes to minimize potential side reactions.[2]

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately transfer the pre-activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for a minimum of 2 hours. For difficult sequences, this can be extended up to 24 hours.[3]

-

-

Monitoring and Washing:

-

Take a small resin sample to check for reaction completion using the Bromophenol Blue Test (see Q3).

-

If the coupling is incomplete, drain the solution, wash the resin with DMF, and repeat steps 2-3 (this is known as a "double coupling").[6]

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

-

Q2: I'm observing significant epimerization in my product. How can I prevent this?

A2: Suppressing Racemization at the Source

Epimerization (the inversion of stereochemistry at the α-carbon) is a major risk during the activation of any amino acid, especially under the strongly basic conditions required for hindered couplings.[7] It primarily occurs via two mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate. The acidic α-proton on this intermediate is easily abstracted by base, leading to a loss of stereochemical integrity.[8]

Strategies to Minimize Epimerization:

-

Reagent Choice: Select coupling reagents known to suppress racemization. HOAt-based reagents like HATU are superior to their HOBt-based counterparts (e.g., HBTU) because the neighboring pyridine nitrogen provides anchimeric assistance that accelerates aminolysis, giving less time for the oxazolone to epimerize.[9][10] COMU, based on OxymaPure, is also reported to have reduced epimerization levels compared to older reagents.[11][12]

-

Base Selection: Use a sterically hindered, non-nucleophilic base. While DIPEA is common, 2,4,6-collidine is often a better choice for epimerization-sensitive couplings due to its lower basicity. For extremely sensitive cases, N-methylmorpholine (NMM) can be considered.[3]

-

Minimize Pre-activation Time: The longer the amino acid sits in its activated state before reacting with the amine, the greater the opportunity for epimerization.[8] Keep pre-activation times short (1-2 minutes) and add the activated solution to the resin immediately.[10]

-

Control Temperature: Avoid heat unless absolutely necessary. Perform couplings at room temperature or below. Elevated temperatures increase the rate of all reactions, including epimerization.[8]

| Reagent | Leaving Group | Epimerization Risk | Key Feature |

| HATU | HOAt | Low | High reactivity; anchimeric assistance from HOAt suppresses racemization.[9][10] |

| COMU | OxymaPure | Low | High reactivity; excellent safety profile; based on non-explosive Oxyma.[12][13] |

| HCTU/HBTU | HOBt | Moderate | Effective, but generally more prone to epimerization than HATU/COMU.[9] |

| PyBrOP | N/A (Phosphonium) | Moderate-High | Extremely reactive, but can increase risk if not carefully controlled.[14][15] |

Q3: How do I know if my coupling reaction is complete? The Kaiser test is not working.

A3: Using the Correct Test for Secondary Amines

The Kaiser (ninhydrin) test is designed to detect primary amines. It will give a false negative (a colorless or yellow result) with the N-terminal secondary amine of a proline or any N-methylated residue.[5]

The correct qualitative method for monitoring couplings to secondary amines on-resin is the Bromophenol Blue (BPB) Test . This test relies on a color change based on the availability of the basic amine group.

Protocol: Bromophenol Blue (BPB) Test

Materials:

-

Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[5]

-

Small sample of peptide-resin (1-2 mg)

-

Methanol (for washing)

Procedure:

-

Withdraw a small sample of the resin from the reaction vessel.

-

Place the resin beads in a small glass test tube and wash thoroughly with methanol to remove any residual base (like DIPEA) that could give a false positive.

-

Add 1-2 drops of the BPB test solution to the washed resin beads.

-

Observe the color of the beads and the solution.

Interpreting the Results:

-

Blue / Green / Blue-Green: The test is positive . There are still unreacted free secondary amines present. The coupling is incomplete .

-

Yellow / Pale Yellow-Green: The test is negative . The vast majority of amines have been acylated. The coupling is considered complete .

For quantitative analysis and final product confirmation, LC-MS analysis of a small amount of cleaved peptide is the gold standard.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the absolute best choice for N-Me-Nle-OH.HCl?

A1: There is no single "best" reagent, as the optimal choice depends on a balance of reactivity, safety, and cost. However, for difficult couplings like N-Me-Nle-OH, the choice is generally narrowed down to high-reactivity uronium or phosphonium salts.

-

For Maximum Reactivity: HATU is widely considered the benchmark for performance in the most challenging couplings due to the superior activating properties of its HOAt leaving group.[4][9][16]

-

For a Balance of Reactivity and Safety: COMU is an outstanding modern alternative. It often matches or even exceeds HATU's efficiency while being based on the non-explosive OxymaPure, giving it a significantly better safety profile.[10][12][13] Its byproducts are also more water-soluble, which can simplify purification.[11]

-

For Extremely Stubborn Cases: Phosphonium salts like PyAOP and the more reactive PyBrOP are excellent choices.[2][15] They are particularly effective when coupling two N-methylated residues together.[15]

Recommendation: Start with COMU for its excellent balance of high efficiency and enhanced safety. If yields are still suboptimal, switch to HATU for its proven power in overcoming extreme steric hindrance.

Q2: What is the activation mechanism of a uronium salt like HATU?

A2: Uronium salts like HATU do not react directly with the amine. Instead, they function as powerful activating agents to convert the carboxylic acid into a highly reactive ester in situ.[9]

The mechanism proceeds in three main steps:

-

Deprotonation: A tertiary base (e.g., DIPEA) removes the acidic proton from the carboxylic acid of Fmoc-N-Me-Nle-OH, forming a carboxylate anion.

-

Activation: The nucleophilic carboxylate anion attacks the electrophilic carbon of the HATU reagent. This forms a highly unstable O-acyluronium intermediate.

-

Active Ester Formation: The HOAt anion, which is part of the HATU salt, immediately attacks the intermediate. This releases a stable tetramethylurea (TMU) byproduct and generates the highly reactive OAt-active ester. This ester is then readily attacked by the N-terminal amine on the resin to form the desired amide bond.

Q3: Are there any alternatives to uronium/phosphonium reagents for this coupling?

A3: Yes. While modern uronium and phosphonium salts are generally the most reliable and convenient options, classical methods can be highly effective for N-methylated amino acids.

-

Mixed Anhydrides: This is a powerful, classical technique. Reacting the N-protected amino acid with an acyl chloride like pivaloyl chloride or isobutyl chloroformate in the presence of a base generates a highly reactive mixed anhydride. This intermediate readily acylates hindered amines. However, this method requires careful temperature control (e.g., -20 °C) to prevent side reactions and disproportionation of the anhydride.[1]

-